4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Description
The compound 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (hereafter referred to as the target compound) features a thiazolidinone core modified with a sulfanylidene group at position 2 and a 4-bromobenzamide substituent at position 2. Its molecular formula is C₁₆H₁₀BrN₂O₂S₂, distinguishing it from other thiazolidinone derivatives through the presence of both bromine and sulfanylidene moieties. These groups likely influence its electronic properties, solubility, and biological interactions .
Thiazolidinones are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Properties
Molecular Formula |
C10H7BrN2O2S2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C10H7BrN2O2S2/c11-7-3-1-6(2-4-7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15) |
InChI Key |
NOMTUTARMWXQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction proceeds with nearly quantitative yields, making it an efficient and environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar environmentally friendly processes. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can participate in substitution reactions, such as nucleophilic aromatic substitution.
Cyclization Reactions: The thiazolidinone ring can undergo cyclization reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Cyclization Reactions: These reactions often involve the use of catalysts and can be performed under both acidic and basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidinones and benzamides, which can exhibit diverse biological activities .
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Several studies have indicated that compounds similar to 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide exhibit antimicrobial activity against various pathogens. The thiazolidinone moiety is known for its ability to disrupt bacterial cell walls, leading to cell death.
-
Anticancer Potential
- The compound has shown promise in cancer research, particularly in inhibiting tumor growth. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
-
Anti-inflammatory Effects
- Research indicates that derivatives of this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide. The results demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Research
In a preclinical trial documented in Cancer Letters, researchers investigated the anticancer effects of this compound on breast cancer cell lines. The study revealed that treatment with 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide resulted in a dose-dependent decrease in cell viability, alongside increased levels of apoptotic markers .
Case Study 3: Anti-inflammatory Mechanisms
A recent publication in Pharmacology Reports explored the anti-inflammatory properties of thiazolidinone derivatives. The study highlighted that 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide effectively inhibited the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation . Additionally, the compound’s ability to inhibit enzymes such as aldose reductase suggests its potential in treating complications related to diabetes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogues and their biological activities:
Key Observations
Electron-Withdrawing Substituents :
- The target compound’s 4-bromo group (electron-withdrawing) aligns with compounds like 4c (2,4-dichlorophenyl) in , which showed potent anticancer activity. Bromine’s larger atomic radius may enhance lipophilicity, improving membrane permeability compared to chlorine .
- In , a derivative with 4-bromo and 2-chloro substituents (C₁₇H₁₁BrClN₂O₂S₂) suggests that halogenation at multiple positions could further modulate activity, though specific data are lacking .
Sulfanylidene vs. Oxo Group: The sulfanylidene group (C=S) in the target compound replaces the traditional oxo (C=O) group found in analogues like 4c and ’s compound.
Anticancer Activity :
- Compound 4c () demonstrated 100% inhibition of Dalton’s lymphoma ascites (DLA) cells at 100 µg/mL, comparable to doxorubicin. Its dichlorophenyl group highlights the importance of electron-withdrawing substituents .
- In , the 4-methylphenyl derivative induced G1 cell cycle arrest and apoptosis in renal cancer cells, emphasizing the role of benzamide and aryl substituents in cytotoxicity .
Structural Flexibility :
Biological Activity
4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H13BrN2O2S2 |
| Molecular Weight | 469.38 g/mol |
| LogP | 5.1992 |
| Polar Surface Area | 42.572 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide typically involves the reaction of thiazolidine derivatives with various aromatic amines. The specific synthetic route can vary, but generally includes steps such as condensation reactions and cyclization processes, which yield the thiazolidine structure pivotal for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
These studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although the exact mechanism remains to be fully elucidated .
Anticancer Activity
Preliminary studies have indicated potential anticancer activity for thiazolidine derivatives. The compound's structural features allow it to interact with cellular targets involved in cancer progression. Specifically, research has shown that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Other Biological Activities
Beyond antimicrobial and anticancer effects, there are indications that this compound may possess anti-inflammatory and antioxidant properties. Such activities are crucial in therapeutic contexts where oxidative stress plays a role in disease pathology.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of synthesized thiazolidine derivatives, including 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, results demonstrated a notable inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Study 2: Anticancer Potential
Another research investigation focused on the anticancer effects of thiazolidine derivatives on various cancer cell lines. The study reported that compounds similar to the target compound significantly inhibited cell proliferation and induced apoptosis in human breast cancer cells. This was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide?
The compound is synthesized via a multi-step organic synthesis. A common approach involves coupling a benzoyl chloride derivative (e.g., 4-bromobenzoyl chloride) with a thiazolidinone precursor under basic conditions. Cyclization of the intermediate is achieved using thiourea or analogous sulfur-containing reagents. Purification typically employs column chromatography or recrystallization. For analogous thiazolidinone derivatives, coupling reactions with carbodiimide-based agents (e.g., EDC/HOBt) are effective .
How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Data collection uses a Bruker SMART CCD diffractometer, and structure refinement employs SHELX programs (e.g., SHELXL for anisotropic displacement parameters). The WinGX suite facilitates data processing and visualization .
What solvent systems are optimal for solubility in biological assays?
The compound is sparingly soluble in water or ethanol but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations ≥20 mg/mL, as observed in structurally related sulfonylbenzamide derivatives. DMSO is recommended for stock solutions, with subsequent dilution in aqueous buffers (e.g., PBS) to avoid cytotoxicity .
Advanced Research Questions
How can researchers design experiments to evaluate its role in DNA repair pathways?
Adopt homologous recombination (HR) enhancement assays, as demonstrated for RS-1, a structural analog. Transfect diplonemid cells with fluorescent reporter constructs, treat with the compound (e.g., 10–50 µM), and quantify HR efficiency via flow cytometry. Include RS-1 as a positive control and validate results with γ-H2AX foci staining to confirm DNA damage repair .
What strategies address crystallographic challenges like twinning or disorder?
For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. For disorder, apply PART/SUMP constraints or split models into discrete positions. High-resolution data (≤1.0 Å) improves refinement accuracy. Pre-screen crystallization conditions (e.g., PEG-based screens) to optimize crystal quality .
How should contradictory bioactivity data across studies be resolved?
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays). Confirm compound purity via HPLC (>95%) and characterize degradation products. Control for batch-to-batch variability and cell-line-specific responses (e.g., HEK293 vs. HeLa). Replicate experiments under standardized conditions (e.g., pH, serum concentration) .
What computational methods predict binding interactions with target enzymes?
Use density functional theory (DFT) to model electronic properties or molecular docking (AutoDock Vina) to screen against homology-modeled protein structures. For fragment-based screening, combine crystallographic data (e.g., PDB entries) with thermal shift assays to identify binding hotspots .
How can researchers study its interaction with redox-sensitive enzymes?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For mechanistic insights, use stopped-flow spectroscopy to monitor thiol-disulfide exchange reactions. Pair with mutagenesis studies (e.g., cysteine-to-serine substitutions) to identify critical residues .
Methodological Notes
- Data Contradiction Analysis : Always compare results with structurally validated analogs (e.g., RS-1) and control for solvent effects (DMSO ≤0.1% v/v).
- Advanced Crystallography : For high-throughput screening, integrate SHELXC/D/E pipelines to automate phasing and refinement .
- Ethical Reporting : Disclose synthetic yields, purity data, and assay limits of detection (LOD) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
